molecular formula C10H20N2O3 B116772 Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 140645-53-0

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No. B116772
M. Wt: 216.28 g/mol
InChI Key: MTMBHUYOIZWQAJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (TBMMC) is an organic compound belonging to the morpholine family. This compound is widely used in the pharmaceutical and biotechnology industries due to its versatile properties. The most common uses of TBMMC are as a reagent for the synthesis of drugs, as a catalyst for enzymatic reactions, and as a stabilizer for proteins and enzymes. In addition, TBMMC is a potential therapeutic agent due to its anti-inflammatory and anti-angiogenic properties.

Scientific Research Applications

  • Synthesis of Marine Drug Intermediates : Tert-butyl derivatives have been used in the synthesis of marine drug intermediates. For example, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, was synthesized for studies related to antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Crystal Structure Studies : The title compound, C24H30N2O4, synthesized from tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, was studied for its crystal structure, revealing weak intermolecular hydrogen bonds (Wang et al., 2011).

  • Antimicrobial Applications : New amides of Thiomorpholine carboxylate, synthesized using tert-butyl derivatives, showed moderate to good antibacterial and antifungal activity in vitro (Nagavelli et al., 2014).

  • Polymerization Catalysis : Aluminum amino-phenolate complexes, including those derived from tert-butyl 2-(aminomethyl)morpholine-4-carboxylate, were utilized as catalysts in the copolymerization of cyclohexene oxide and CO2 (Plommer et al., 2020).

  • Antiviral and Immunomodulatory Properties : Derivatives of tert-butyl compounds, such as 2-amino-4,6-di-tert-butylphenol, exhibit antiviral properties and may influence the functional state of human peripheral blood lymphocytes (Nizheharodava et al., 2020).

  • Metal-Organic Frameworks and Catalysis : Tert-butyl derivatives have been utilized in the synthesis of metal-organic frameworks and complexes that exhibit catalytic activities, such as in olefin epoxidation (Wong et al., 2010).

  • Chemical Synthesis and Transformations : Various chemical synthesis and transformation processes utilize tert-butyl derivatives, demonstrating their versatility in organic chemistry (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBHUYOIZWQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597885
Record name tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate

CAS RN

140645-53-0
Record name tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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